molecular formula C15H15NO3 B1527682 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone CAS No. 871101-87-0

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

Cat. No.: B1527682
CAS No.: 871101-87-0
M. Wt: 257.28 g/mol
InChI Key: DPDBWSYVDANFKH-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone is a compound with a unique structure, integrating both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone can be achieved through multiple synthetic routes. One common method involves the benzylation of a precursor phenol, followed by nitration, reduction to an amine, and finally, acetylation to yield the desired ethanone.

Steps:

  • Benzylation: Reacting 2-hydroxyphenol with benzyl chloride in the presence of a base.

  • Nitration: Introducing a nitro group via nitration using nitric acid and sulfuric acid.

  • Reduction: Reducing the nitro group to an amine using a reducing agent like palladium on carbon with hydrogen.

  • Acetylation: Acetylating the amine to form this compound using acetic anhydride.

Industrial Production Methods

The industrial production of this compound may follow a similar synthetic route but on a larger scale, using continuous flow reactors to optimize reaction conditions, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions including:

  • Oxidation: Conversion to quinones or other oxidized forms.

  • Reduction: Further reduction of the ethanone group to yield alcohols.

  • Substitution: Amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Often involves reagents like potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: Uses reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Employs electrophilic reagents like nitrobenzene or halogens in the presence of catalysts.

Major Products Formed

  • Oxidation: Phenylquinones.

  • Reduction: Corresponding alcohols.

  • Substitution: Various substituted phenyl ethanone derivatives.

Scientific Research Applications

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone has wide-ranging applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis for producing more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism by which 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone exerts its effects can vary depending on its application:

  • Molecular Targets: May interact with specific enzymes or receptors, affecting their activity.

  • Pathways Involved: Can influence biochemical pathways related to inflammation, oxidation-reduction processes, or cellular signaling.

Comparison with Similar Compounds

When compared to other compounds with similar structures, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone stands out for its unique combination of functional groups that confer distinct reactivity and properties.

List of Similar Compounds

  • 1-(3-Nitro-4-(benzyloxy)-2-hydroxyphenyl)ethanone

  • 1-(3-Hydroxy-4-(benzyloxy)-2-hydroxyphenyl)ethanone

  • 1-(3-Amino-4-(methoxy)-2-hydroxyphenyl)ethanone

Each of these similar compounds shares some structural similarities with this compound but differs in terms of specific functional groups, which can significantly alter their chemical behavior and applications.

There you have it—a detailed exploration of this compound. Quite the mouthful, but certainly a compound with a lot of potential!

Properties

IUPAC Name

1-(3-amino-2-hydroxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDBWSYVDANFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728585
Record name 1-[3-Amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871101-87-0
Record name 1-[3-Amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zinc dust (5.5 g) was added portionwise to a suspension of 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (example 11, step b) (5.5 g) in acetic acid (55 mL) over 15 minutes, whilst maintaining the internal temperature below 40° C. with an ice bath. The mixture was allowed to attain ambient temperature and stirred for 2 h. The mixture was filtered through Celite (Caution: Gets hot—do not allow to dry), washed with acetic acid, and the filtrate poured onto ice/water (500 mL). The resulting precipitate was filtered off, washed with water, and dried under vacuum at 40° C. to afford the subtitled compound as a light brown solid. Yield 4.8 g.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
5.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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